molecular formula C15H21Br B045525 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 119999-22-3

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B045525
CAS No.: 119999-22-3
M. Wt: 281.23 g/mol
InChI Key: ONNHBALCPUEXBT-UHFFFAOYSA-N
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Description

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C15H21Br. It is a brominated derivative of tetrahydronaphthalene, characterized by the presence of five methyl groups and a bromine atom attached to the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalene: The parent hydrocarbon without the bromine atom.

    6-Chloro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: A chlorinated derivative with similar properties.

    6-Iodo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: An iodinated analogue with different reactivity.

Uniqueness

6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine and multiple methyl groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNHBALCPUEXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434624
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119999-22-3
Record name 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 ml of 2-bromotoluene and 14 g (0.11 mol) of AlCl3 were introduced into a three-necked flask, cooling was carried out to 0° C. and a solution of 50 g (0.27 mol) of 2,5-dichloro-2,5-dimethylhexane in 100 ml of 2-bromotoluene was added dropwise, and the reaction mixture was permitted to heat to room temperature. The reaction mixture was poured into water and extracted with dichloromethane. The organic phase was separated by settling, washed with an aqueous sodium bicarbonate solution and evaporated. The product crystallized on stirring in methanol. After filtration, 56.9 g (75%) of 2-bromo-5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene, with a melting-point of 92°-93° C., were recovered.
Quantity
50 g
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Reaction Step One
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100 mL
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0 (± 1) mol
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14 g
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30 mL
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Synthesis routes and methods II

Procedure details

18.31 g (100.0 mmol) of 2,5-dichloro-2,5-dimethylhexane, 17.10 g (100.0 mmol) of 2-bromotoluene and 200 ml of 1,2-dichloroethane are introduced into a three-necked flask under an argon atmosphere. 1.33 g (10.0 mmol) of aluminium chloride are added rapidly in a single portion and the reaction medium is stirred for thirty minutes at room temperature. The reaction medium is poured into water, extracted with dichloromethane and washed with water, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. After recrystallization of the residue from methanol, 17.78 g (63%) of the expected compound are collected in the form of fine white crystals with a melting point of 73° C.
Quantity
18.31 g
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reactant
Reaction Step One
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17.1 g
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reactant
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200 mL
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1.33 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 20 g (117 mmol) of 2-bromotoluene and 14.4 g (97.4 mmol) of 2,5-dichloro-2,5-dimethylhexane in 100 mL of dichloromethane was added 1.56 g (16.9 mmol) of aluminum chloride and the mixture heated at reflux. After 16 hours, the mixture was cooled to room temperature, diluted with 150 mL of hexane and 100 mL of 1 N HCl was added. The organic layer was separated and the aqueous layer was extracted with hexane. The combined organic layers were washed with saturated NaCl solution, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by filtration through a pad of silica gel with elution with hexane and afforded 23.9 g (87%) of 2-bromo-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene as a solid. (m.p.: 81.1-85° C.).
Quantity
20 g
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reactant
Reaction Step One
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14.4 g
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reactant
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1.56 g
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reactant
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100 mL
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solvent
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150 mL
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solvent
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

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